3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(17-7-3-9-19-20(17)29-12-11-28-19)24-10-4-5-15(13-24)25-14-23-18-8-2-1-6-16(18)22(25)27/h1-3,6-9,14-15H,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQJCNGIAQCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of anthranilic acid with formamide under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is often introduced through the reaction of a suitable amine with a cyclic ketone, followed by reduction.
Attachment of the Dihydrobenzo[b][1,4]dioxine Moiety: This step involves the formation of the dihydrobenzo[b][1,4]dioxine ring system, which can be achieved through the cyclization of a catechol derivative with an appropriate dihalide.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the quinazolinone core and the dihydrobenzo[b][1,4]dioxine moiety using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Using safer solvents and reagents, and optimizing reaction conditions to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Ligand Design: The compound serves as a scaffold for designing ligands that can bind to various receptors or enzymes.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
Biology
Receptor Binding Studies: The compound can be used to study the binding affinity and selectivity towards specific biological receptors, such as CB2 receptors.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structure makes it a candidate for developing new therapeutic agents targeting diseases like cancer, inflammation, and neurological disorders.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties can inform drug design and optimization.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
Receptor Binding: Binding to receptors like CB2, modulating their activity and downstream signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Key Observations :
- The quinazolinone core distinguishes the target compound from imidazothiazole (7j) or triazole-based analogs (53, 10).
- The dihydrobenzo dioxine moiety is a common feature, often linked to improved metabolic stability .
- Substituents like piperidine (target compound) vs. tetrahydroisoquinoline (7j) influence receptor selectivity and pharmacokinetics.
Key Observations :
Key Observations :
- Dihydrobenzo dioxine derivatives exhibit diverse activities, from receptor agonism (5-HT1A) to antibacterial effects .
Biological Activity
The compound 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl chloride with a piperidine derivative followed by cyclization to form the quinazolinone structure. The synthetic pathway can be summarized as follows:
- Preparation of 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl chloride :
-
Formation of the Quinazolinone :
- Condensation with a suitable piperidine derivative.
- Cyclization under controlled conditions to form the final product.
Antimalarial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimalarial activity. For instance, compounds similar to 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one have been tested against Plasmodium berghei, showing promising results. In one study, various quinazolinone derivatives demonstrated effective inhibition of parasitemia in infected mice at doses as low as 5 mg/kg .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of quinazolinone derivatives. The DPPH assay demonstrated that these compounds can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been explored against various bacterial strains. In vitro studies showed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard methods such as broth microdilution .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Antimalarial Efficacy : A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimalarial properties. The most effective compound achieved complete parasite clearance in animal models .
- Antioxidant Activity : In a comparative study involving various synthesized quinazolinones, strong radical scavenging activities were reported, indicating their potential as therapeutic agents in managing oxidative stress .
- Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity against multiple pathogens revealed that certain derivatives exhibited potent activity comparable to conventional antibiotics .
Q & A
What are the optimal synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of the piperidine moiety with the 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl group under anhydrous conditions using coupling agents like EDCI/HOBt .
- Quinazolinone ring formation via cyclization of anthranilic acid derivatives, often catalyzed by acetic acid or polyphosphoric acid .
Characterization:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and purity (e.g., piperidine proton shifts at δ 2.5–3.5 ppm, quinazolinone carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., expected [M+H]+ for C23H21N3O4: 404.1602) .
- Infrared Spectroscopy (IR): Key peaks include C=O (1680–1720 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
How should researchers design experiments to evaluate its biological activity (e.g., anticancer, antimicrobial)?
Answer:
- In vitro assays:
- Anticancer: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
- Antimicrobial: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant activity: Employ DPPH radical scavenging assays, comparing % inhibition to ascorbic acid .
- Dose-response curves: Use at least five concentrations (1–100 μM) in triplicate to ensure reproducibility .
How can structure-activity relationships (SAR) be analyzed for this compound?
Answer:
-
Systematic substitution: Modify the dihydrobenzo[d]ioxine, piperidine, or quinazolinone moieties (e.g., replace furan with thiophene) and compare bioactivity .
-
Computational docking: Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR for anticancer activity). Validate with mutagenesis studies .
-
Key SAR observations:
Substituent Effect on Activity Electron-withdrawing groups on quinazolinone ↑ Anticancer potency Bulky groups on piperidine ↓ Solubility but ↑ target selectivity
How should researchers address contradictions in pharmacological data (e.g., varying IC50 values)?
Answer:
- Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement: Use Western blotting to confirm inhibition of downstream proteins (e.g., PARP for anticancer effects) .
- Replicate with orthogonal methods: If IC50 discrepancies arise, confirm results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
What methodological approaches optimize solubility and bioavailability?
Answer:
- Salt formation: Use hydrochloride salts to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (e.g., 100–200 nm size) to improve pharmacokinetics .
- LogP adjustment: Introduce polar groups (e.g., -OH, -COOH) while monitoring permeability via Caco-2 cell assays .
What experimental strategies elucidate the mechanism of action?
Answer:
- Proteomics: Perform SILAC labeling to identify differentially expressed proteins post-treatment .
- Kinase profiling: Use PamStation®12 to screen against 100+ kinases, prioritizing hits with >70% inhibition .
- Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
How to assess compound stability under physiological conditions?
Answer:
- Forced degradation studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light sensitivity: Store samples under UV light (365 nm) and compare stability to dark controls .
- Metabolic stability: Use liver microsomes (human/rat) to calculate half-life (t1/2) and intrinsic clearance .
What advanced techniques improve synthetic yield and purity?
Answer:
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
- Column chromatography: Use gradient elution (hexane:EtOAc 8:2 → 5:5) to isolate impurities with Rf < 0.1 .
- Flow chemistry: Optimize residence time and temperature for piperidine coupling to minimize side products .
How to design toxicological profiling experiments?
Answer:
- In vitro:
- hERG assay: Patch-clamp testing to assess cardiac risk (IC50 > 10 μM preferred) .
- Ames test: Use TA98 and TA100 strains to evaluate mutagenicity .
- In vivo: Conduct acute toxicity studies in rodents (OECD 423), monitoring ALT/AST levels for hepatotoxicity .
What computational tools predict interaction with biological targets?
Answer:
- Molecular dynamics (MD): Simulate binding to DNA topoisomerase II (30 ns trajectory) to analyze stability of hydrogen bonds .
- Pharmacophore modeling: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors near the quinazolinone ring) .
- ADMET prediction: Employ SwissADME to forecast BBB permeability and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
